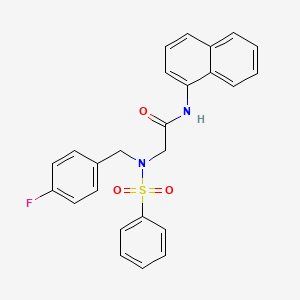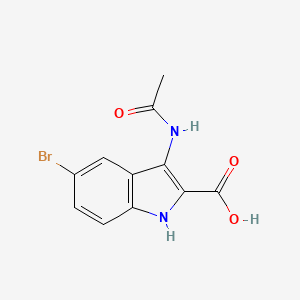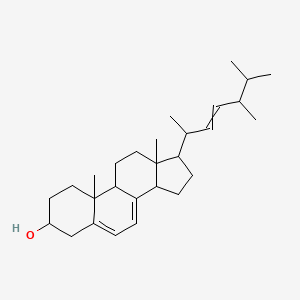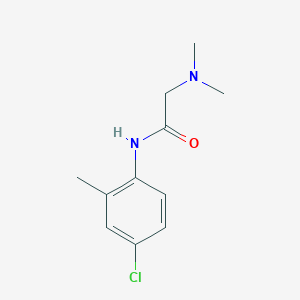![molecular formula C22H29N3O4 B12479357 5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12479357.png)
5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization: The benzimidazole ring is typically formed through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Functionalization: The hydroxyl and amino groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide
Uniqueness
5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific functional groups and the benzimidazole core, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H29N3O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[1-hydroxy-2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]ethyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,14-26)23-12-15-5-8-17(9-6-15)29-13-20(27)16-7-10-18-19(11-16)25(4)21(28)24(18)3/h5-11,20,23,26-27H,12-14H2,1-4H3 |
InChI Key |
UASAGBVRYSYIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC(C2=CC3=C(C=C2)N(C(=O)N3C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479276.png)
![2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B12479288.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12479293.png)
![2-methoxy-5-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12479298.png)
![(4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12479303.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12479304.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12479305.png)


![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B12479310.png)
![(4E)-2-benzyl-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12479328.png)



